N-(3-Aminopropyl)methacrylamide

RAFT Polymerization Microwave-Assisted Synthesis Cationic Polymer

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA, CAS 86742-39-4 as free base; hydrochloride salt CAS 72607-53-5) is a cationic, primary amine-containing methacrylamide monomer. Its dual functionality—a polymerizable methacrylamide group and a pendent primary amine—enables both incorporation into polymer backbones and subsequent post-polymerization conjugation to targeting ligands, dyes, or therapeutic agents.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 86742-39-4
Cat. No. B3057966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminopropyl)methacrylamide
CAS86742-39-4
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NCCCN
InChIInChI=1S/C7H14N2O/c1-6(2)7(10)9-5-3-4-8/h1,3-5,8H2,2H3,(H,9,10)
InChIKeyGUAQVFRUPZBRJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminopropyl)methacrylamide (APMA) for Procurement: Baseline Properties and Functional Positioning


N-(3-Aminopropyl)methacrylamide hydrochloride (APMA, CAS 86742-39-4 as free base; hydrochloride salt CAS 72607-53-5) is a cationic, primary amine-containing methacrylamide monomer. Its dual functionality—a polymerizable methacrylamide group and a pendent primary amine—enables both incorporation into polymer backbones and subsequent post-polymerization conjugation to targeting ligands, dyes, or therapeutic agents . Unlike tertiary amine monomers such as N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) or 2-(dimethylamino)ethyl methacrylate (DMAEMA), the primary amine in APMA provides distinct pKa and buffering characteristics, as well as irreversible covalent conjugation capability rather than solely electrostatic complexation [1]. These features position APMA as a strategic building block where precise control over polymer architecture and functional group density is required.

Why N-(3-Aminopropyl)methacrylamide Cannot Be Swapped with Generic Amino Methacrylates


Cationic methacrylamide monomers are not interchangeable due to fundamental differences in amine type (primary vs. tertiary), spacer length, and resulting polymer properties. Replacing APMA with a tertiary amine analog such as DMAPMA or DMAEMA alters copolymerization kinetics, hydrolytic stability, and the reversibility of interactions with anionic payloads [1]. While tertiary amine monomers rely on reversible protonation for charge, APMA's primary amine can be permanently converted to a neutral amide upon conjugation, enabling charge-shifting behavior that tertiary amines cannot replicate [2]. Additionally, the three-carbon spacer in APMA influences chain flexibility and amine accessibility relative to shorter-linker analogs like 2-aminoethyl methacrylamide (AEMA). Procurement decisions must therefore be guided by quantitative evidence demonstrating where APMA outperforms its closest comparators in specific application contexts.

N-(3-Aminopropyl)methacrylamide Quantitative Differentiation: Direct Comparative Data vs. DMAPMA, DMAEA, and AEMA


Microwave-Assisted RAFT Polymerization Rate Enhancement: APMA vs. DMAPMA Head-to-Head Comparison

Under identical microwave-assisted RAFT polymerization conditions in mixed aqueous solvents, APMA achieved a 270% rate enhancement over conventional oil-bath heating, compared to 375% for its tertiary amine analog DMAPMA [1]. Both monomers produced polymers with narrow dispersity (Ð < 1.2) and retention of chain transfer agent functionality without observable aminolysis or hydrolysis [1]. This direct comparison quantifies the relative microwave responsiveness of primary versus tertiary amine methacrylamides.

RAFT Polymerization Microwave-Assisted Synthesis Cationic Polymer Kinetics

Copolymerization Reactivity Ratio: APMA vs. DMAEA for Compositional Drift Control

In copolymerization with 2-(dimethylamino)ethyl acrylate (DMAEA), APMA exhibits a reactivity ratio (rAPM) of 0.89 compared to rDMAEA of 0.37 at pH 3–4, where both monomers are protonated and DMAEA is hydrolytically stable [1]. The rAPM/rDMAEA product of ~0.33 indicates a significant tendency toward alternating copolymerization, with APMA being preferentially incorporated into the growing chain early in the reaction. This necessitates careful monomer feeding strategies to avoid compositional drift.

Copolymerization Kinetics Reactivity Ratio Charge-Shifting Polymer Compositional Drift

APMA vs. Acrylic Acid Reactivity Ratio for Stoichiometric Polyampholyte Design

In batch free radical copolymerization with acrylic acid (AA), APMA exhibits a reactivity ratio of 0.68, while AA exhibits rAA of 0.48 [1]. The rAPM/rAA product of 0.33 again indicates alternating tendency, and the values are sufficiently close to enable synthesis of copolymers spanning 4–90 mol% APMA with manageable compositional drift when monomer feed is monitored by 1H-NMR [1]. This reactivity pairing is favorable for producing stoichiometric (1:1) polyampholytes that exhibit both LCST and UCST behavior depending on pH and composition [1].

Polyampholyte Reactivity Ratio pH-Responsive Polymer LCST/UCST

RAFT Polymerization Control: Dispersity Ð ≤ 1.1 with Unprotected Clickable CTAs

APMA can be polymerized via RAFT using unprotected 'clickable' chain transfer agents in water/dioxane mixtures, yielding poly(APMA) with dispersity (Ð) ≤ 1.1 across a range of molecular weights [1]. The linear relationship between Mn and monomer conversion confirms controlled/living character [1]. In contrast, many tertiary amine methacrylates (e.g., DMAEMA) require protection/deprotection strategies or specific pH control to achieve comparable dispersities without CTA degradation. The primary amine of APMA does not undergo aminolysis of the dithioester CTA under these optimized conditions [1].

RAFT Polymerization Dispersity Control Click Chemistry Post-Polymerization Modification

pKa and pH-Responsive Switching: APMA vs. Tertiary Amine Monomers

APMA in copolymer form exhibits a pKa of approximately 8.7 [1]. At physiological pH (7.4), the amine is predominantly protonated (ionized), rendering APMA-containing copolymers highly hydrophilic and suppressing thermoresponsive behavior. Upon electrostatic interaction with anionic biomolecules, the effective pKa environment shifts, restoring thermosensitivity and enabling triggered drug release [1]. Tertiary amine monomers such as DMAEMA typically have lower pKa values (~7.0–7.5), resulting in partial deprotonation at physiological pH and different pH-responsive windows.

pKa pH-Responsive Polymer Smart Drug Delivery LCST Switching

Microgel Amine Incorporation Efficiency: Impact of Reaction pH on APMA Utilization

During precipitation copolymerization of PNIPAM microgels with APMA as the cationic comonomer, less than one-third of the nominal APMA monomer feed is incorporated into the final microgel particles at standard reaction pH [1]. Increasing the reaction pH to 9.5 significantly improves APMA incorporation efficiency and reduces the negative impact on microgel yield and size [1]. Above pH 9.5, aggregation prevents successful synthesis. This pH-dependent incorporation is unique to APMA's primary amine and differs from tertiary amine comonomers which typically maintain different protonation states across this pH range.

Microgel Synthesis Amine Incorporation pH Optimization Cationic Microgel

N-(3-Aminopropyl)methacrylamide: Optimal Application Scenarios Based on Quantitative Differentiation


Charge-Shifting Polycation Synthesis for Controlled Biomolecule Release

Users seeking to replace permanently cationic polymers like poly(L-lysine) (PLL) with charge-shifting alternatives should select APMA. As demonstrated by the reactivity ratio data (rAPM = 0.89 vs. rDMAEA = 0.37) [1], APMA copolymerizes with hydrolyzable cationic esters such as DMAEA to form P(APM-co-DMAEA) copolymers. The DMAEA units undergo pH-dependent hydrolysis (rate: pH 9 > 7 > 5), shifting the copolymer net charge from cationic toward neutral/anionic over time [1]. This enables temporary electrostatic binding followed by charge-driven release—a mechanism unavailable with non-hydrolyzable tertiary amine monomers like DMAPMA. Cross-linking with tetrakis(hydroxymethyl)phosphonium chloride (THPC) further stabilizes the coating after hydrolysis for sustained surface modification [1].

siRNA Delivery Vector with Covalent Folate Targeting Conjugation

For siRNA delivery applications requiring covalent attachment of targeting ligands (e.g., folate), APMA is the preferred primary amine monomer. The poly(HPMA-stat-APMA) block copolymer platform utilizes APMA's primary amine for irreversible folate conjugation while the HPMA block confers biocompatibility and stabilizes neutral siRNA complexes in aqueous solution [1]. Tertiary amine monomers cannot provide this covalent conjugation capability. The quantitative evidence shows that APMA-containing neutral complexes achieve cell-specific delivery to folate receptor-overexpressing cancer cells with measurable gene down-regulation [1]. Additionally, the controlled RAFT polymerization of APMA (Ð ≤ 1.1) ensures reproducible block lengths and targeting ligand density—critical for regulatory consistency.

Multi-Responsive Polyampholyte Hydrogels with Tunable LCST/UCST Behavior

APMA is the monomer of choice for synthesizing stoichiometric (1:1) polyampholytes with acrylic acid (AA) or methacrylic acid (MAA) that exhibit both LCST and UCST behavior depending on pH and composition. The favorable reactivity ratio pairing (rAPM = 0.68, rAA = 0.48) enables batch synthesis of copolymers spanning 4–90 mol% APMA without severe compositional drift [1]. These polyampholytes display phase separation at their isoelectric point, anti-polyelectrolyte effects, and temperature-responsive solubility [1]. The stoichiometric APM/AA copolymer shows LCST-type cloud points upon heating, with the cloud point increasing with ionic strength and exhibiting U-shaped pH dependence [1]. This multi-responsiveness enables applications in smart drug delivery, biosensing, and cell cryoprotection where polyampholytes with moderate negative charge excess at physiological conditions achieve 70–80% post-thaw cell viability [1].

Self-Oscillating Gels with Tunable Swelling-Deswelling Amplitude

APMA serves as the functional comonomer in ternary self-oscillating gels composed of N-isopropylacrylamide, APMA, and Ru(bpy)3 catalyst, synthesized via ATRP [1]. The free amino groups of APMA provide a tunable hydrophilic/hydrophobic balance that directly controls the swelling-deswelling amplitude of the autonomous mechanical oscillation [1]. By adjusting the APMA:Ru(bpy)3 composition ratio, users can fine-tune the phase transition behavior without external stimuli [1]. This application scenario is unique to primary amine-containing monomers that offer both pH-responsive character and the ability to modulate overall polymer hydrophilicity independent of the catalyst loading. The quantitative control over oscillation amplitude enabled by APMA composition variation is not readily achievable with tertiary amine analogs or non-functional comonomers.

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